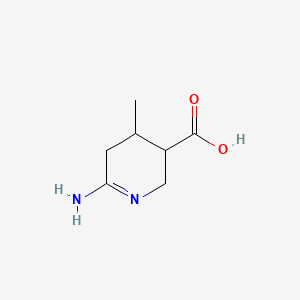

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVAADQAGXRREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665732 | |

| Record name | 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190909-27-4 | |

| Record name | 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and appropriate amine sources.

Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including alkylation and cyclization.

Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring.

Functional Group Introduction: The amino and carboxylic acid groups are introduced through subsequent reactions, often involving nitration, reduction, and hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Insights

- Ring Saturation: The tetrahydropyridine ring in the target compound introduces conformational flexibility compared to fully aromatic pyridine analogs (e.g., 2-amino-5-methylnicotinic acid). This flexibility may enhance binding to biological targets requiring induced-fit interactions .

- Thienopyridine derivatives (e.g., 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid) exhibit distinct electronic properties due to sulfur incorporation, making them suitable for optoelectronic materials .

Pharmacological and Toxicological Considerations

- This underscores the need for rigorous safety profiling of methyl-substituted tetrahydropyridines.

- Bioactivity: Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown activity in neurological studies, suggesting that the target compound’s amino and carboxylic acid groups may similarly modulate receptor interactions .

Biological Activity

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid (also referred to as 6-amino-THPCA) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

6-Amino-THPCA is characterized by the following chemical formula: CHNO. It features a tetrahydropyridine ring with an amino group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 6-amino-THPCA exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL for different strains, suggesting its potential as an antimicrobial agent .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. In vitro studies showed that it inhibited the growth of Plasmodium species, the causative agents of malaria. The incorporation of polar functionalities in analogs of 6-amino-THPCA was found to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Antioxidant Effects

Antioxidant properties have been attributed to 6-amino-THPCA, making it a candidate for neuroprotective applications. In vitro assays revealed that derivatives of this compound exhibited superior antioxidant activity compared to their parent structures. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The biological activities of 6-amino-THPCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or replication.

- Cell Membrane Disruption : Its interaction with microbial cell membranes can lead to increased permeability and cell death.

- Free Radical Scavenging : The presence of amino and carboxylic groups allows it to scavenge free radicals effectively.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 6-amino-THPCA against E. coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with some derivatives showing up to a 50% increase in efficacy compared to the parent compound.

Study on Antiparasitic Activity

In another investigation focusing on malaria treatment, 6-amino-THPCA derivatives were tested in a P. berghei mouse model. The results showed a reduction in parasitemia by approximately 30% at doses of 40 mg/kg, indicating moderate efficacy and paving the way for further optimization of this compound for therapeutic use .

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | CHNO |

| Antimicrobial MIC | 6 - 12.5 µg/mL |

| Antiparasitic Efficacy | 30% reduction in parasitemia at 40 mg/kg |

| Antioxidant IC50 | Varies; superior to parent compounds |

Q & A

Q. What statistical approaches resolve variability in biological assay results?

- Answer :

- Dose-Response Curves : Fit data to Hill equations using GraphPad Prism to calculate IC₅₀ values .

- ANOVA with Tukey’s Test : Identify significant differences between experimental groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.